Dual-Cure Reactive Functionality: MA-DGIC vs. TGIC, TAIC, and DA-MGIC
MA-DGIC (CAS 69731-45-9) is the only member of the glycidyl/allyl isocyanurate series that combines precisely two epoxy groups with one allyl group, enabling sequential thermal-epoxy and photo-radical curing from a single monomer . TGIC (CAS 2451-62-9) contains three epoxy groups and zero allyl groups, permitting only thermal curing; TAIC (CAS 1025-15-6) contains three allyl groups and zero epoxy groups, permitting only radical-mediated curing . DA-MGIC (CAS 20395-16-8) contains one epoxy and two allyl groups, offering reduced thermal crosslink capability [1]. No other commercially available isocyanurate-based crosslinker provides the 2:1 epoxy-to-allyl ratio that balances thermal network density with photo-patternability [2].
| Evidence Dimension | Number and type of reactive functional groups |
|---|---|
| Target Compound Data | 2 epoxy (glycidyl) groups + 1 allyl group |
| Comparator Or Baseline | TGIC: 3 epoxy + 0 allyl; TAIC: 0 epoxy + 3 allyl; DA-MGIC: 1 epoxy + 2 allyl |
| Quantified Difference | MA-DGIC alone offers dual-cure (thermal + photo/radical) capability; TGIC and TAIC each offer only single-mode curing |
| Conditions | Structural formula analysis; confirmed by manufacturer technical datasheets |
Why This Matters
For photolithographic processes requiring both UV-patterning and post-exposure thermal cure (e.g., solder mask, PSPI), MA-DGIC eliminates the need for blending multiple crosslinkers, simplifying formulation and improving batch-to-batch consistency.
- [1] Hefei Anbang Chemical Co., Ltd. DA-MGIC Technical Datasheet. Available at: https://www.anbangchem.com/DA-MGIC.html View Source
- [2] EP 2796510 A4. Curable Resin Composition and Curable Product Thereof. Daicel Corporation. Published 2015-08-05. Listing of isocyanurate compounds including TGIC, MA-DGIC, DA-MGIC, and TAIC as alternatives. Available at: https://data.epo.org/rest/v1/patent/EP2796510A4/biblio View Source
